(s)-2-(2-Bromophenyl)pyrrolidine
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Overview
Description
(s)-2-(2-Bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(2-Bromophenyl)pyrrolidine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(2-Bromophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(s)-2-(2-Bromophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-2-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or electrostatic interactions with other functional groups. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Another brominated aromatic compound with different structural properties.
4-Bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups, exhibiting different reactivity and applications.
Uniqueness
(s)-2-(2-Bromophenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a bromophenyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(2S)-2-(2-bromophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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